5-Bromothiazole-2-carbaldehyde oxime
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Overview
Description
5-Bromothiazole-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C4H3BrN2OS and its molecular weight is 207.05. The purity is usually 95%.
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Scientific Research Applications
Bioactive Compounds in Marine Sponges and Fungi
Recent research within marine biology has revealed the significance of marine sponges and fungi as sources of bioactive compounds. Specifically, oxime group-bearing peptides like bastadins, derived from marine sponges such as Ianthella basta, exhibit pronounced antifouling activity. The oxime group has been identified as a crucial pharmacophore in these compounds, highlighting its importance in marine natural product chemistry and potential applications in biofouling prevention strategies (Proksch et al., 2010).
Antioxidant Activity Analysis
The evaluation of antioxidant activity is vital across various scientific fields, from food engineering to medicine. Methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are critical in determining the antioxidant capacity of compounds. These assays, which are based on chemical reactions and spectrophotometry, highlight the potential of compounds like 5-Bromothiazole-2-carbaldehyde oxime in contributing to the understanding and application of antioxidant properties in complex samples (Munteanu & Apetrei, 2021).
Role in Chemotherapeutic Agents
The synthesis and pharmacological evaluation of oxadiazole derivatives, including structures related to this compound, have shown significant promise in medicinal chemistry. These derivatives exhibit a wide range of biological activities, such as antibacterial, anti-inflammatory, and anticancer properties. The chemical properties of oxadiazoles, allowing for effective binding with various enzymes and receptors, make them key subjects of interest for the development of new therapeutic agents (Wang et al., 2022).
Environmental Impact of Brominated Compounds
Research on halogenated carbazoles, including those related to bromothiazole structures, has raised environmental concerns due to their persistence and toxicological potential. Studies suggest that the production of halogenated indigo dyes could be a significant source of these contaminants in the environment. This research emphasizes the need for a comprehensive understanding of the environmental fate and impact of brominated compounds, including those related to this compound, to inform safer chemical manufacturing practices and regulatory policies (Parette et al., 2015).
Mechanism of Action
Target of Action
5-Bromothiazole-2-carbaldehyde oxime, like many oximes, is known to interact with a variety of targets. Oximes have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and signal transduction.
Mode of Action
The oxime group contains two hydrogen bond acceptors (nitrogen and oxygen atoms) and one hydrogen bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique structure allows oximes to interact with their targets in a specific manner, leading to changes in the activity of these targets.
Biochemical Pathways
The inhibition of kinases by oximes can affect various biochemical pathways. For instance, the inhibition of PI3K can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . Similarly, the inhibition of AMPK can affect cellular energy homeostasis.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits kinases involved in cell proliferation, it could potentially have anti-cancer effects . .
Safety and Hazards
Future Directions
Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . This makes them a promising area of study for the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc .
Properties
IUPAC Name |
(NE)-N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-1-6-4(9-3)2-7-8/h1-2,8H/b7-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFYXCKMYXOWFO-FARCUNLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C=NO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=N1)/C=N/O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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